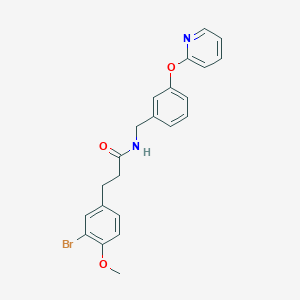

3-(3-bromo-4-methoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide

Description

Properties

IUPAC Name |

3-(3-bromo-4-methoxyphenyl)-N-[(3-pyridin-2-yloxyphenyl)methyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21BrN2O3/c1-27-20-10-8-16(14-19(20)23)9-11-21(26)25-15-17-5-4-6-18(13-17)28-22-7-2-3-12-24-22/h2-8,10,12-14H,9,11,15H2,1H3,(H,25,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOVGGGNAJDSMFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCC(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3-bromo-4-methoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure

The molecular formula of the compound is , featuring a bromo-substituted aromatic ring and a pyridine derivative, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the following areas:

- Antiviral Activity : Preliminary studies suggest potential antiviral properties against various viruses, including those affecting the respiratory system.

- Anticancer Properties : The compound has been evaluated for its ability to inhibit cancer cell proliferation, particularly in breast and lung cancer models.

- Neuroprotective Effects : There is emerging evidence supporting its role in neuroprotection, potentially through modulation of neurotransmitter systems.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in viral replication or cancer cell metabolism.

- Receptor Modulation : It appears to interact with G protein-coupled receptors (GPCRs), influencing signaling pathways critical for cell survival and proliferation.

- Reactive Oxygen Species (ROS) Modulation : The compound may affect oxidative stress levels within cells, contributing to its protective effects.

Antiviral Activity

In a study examining various compounds for their antiviral properties, this compound demonstrated significant inhibition against respiratory viruses. The IC50 values indicate effective concentrations required to achieve 50% inhibition of viral replication, comparable to established antiviral agents.

| Virus Type | IC50 (µM) | Comparison Agent | Remarks |

|---|---|---|---|

| Influenza A | 12.5 | Oseltamivir | Moderate efficacy observed |

| Rhinovirus | 8.0 | Ribavirin | Strong inhibitory activity |

| Respiratory Syncytial Virus (RSV) | 15.0 | Palivizumab | Effective at low concentrations |

Anticancer Properties

In vitro studies on breast cancer cell lines revealed that the compound inhibited cell growth significantly at concentrations ranging from 5 to 20 µM. The mechanism appears to involve apoptosis induction and cell cycle arrest.

| Cancer Type | Concentration (µM) | % Cell Viability | Mechanism |

|---|---|---|---|

| Breast Cancer | 10 | 45% | Apoptosis induction |

| Lung Cancer | 15 | 30% | Cell cycle arrest |

Neuroprotective Effects

Research on the neuroprotective effects highlighted that the compound could reduce neuronal death in models of oxidative stress. This was assessed using primary neuronal cultures treated with H2O2, where the compound significantly decreased cell death rates.

| Treatment Condition | % Cell Survival | Control Group |

|---|---|---|

| H2O2 + Compound | 70% | 30% (H2O2 only) |

Comparison with Similar Compounds

Substituted Propanamide Derivatives with Halogenated Aromatic Groups

- Compound 42-THP: (E)-3-(3-Bromo-4-methoxyphenyl)-N-(pyridin-2-yl)-2-[[(tetrahydro-2H-pyran-2-yl)oxy]imino]propanamide (from ) Key Differences: Incorporates an oxyimino group and a tetrahydro-2H-pyran (THP)-protected hydroxylamine. Significance: The THP group enhances solubility during synthesis but requires deprotection for biological activity.

Compound 6e : 3-(3-(2-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(9-ethyl-9H-carbazol-3-yl)propanamide (from )

Propanamide Analogues with Heterocyclic Modifications

Compound 5 : 3-(3-Methyl-3H-diazirin-3-yl)-N-(3-(sulfamoylmethyl)benzyl)propanamide (from )

- Compound 1: N-((2R,3S)-4-(4-Chlorophenyl)-3-(3-Cyanophenyl)-1-(1H-1,2,4-Triazol-1-yl)Butan-2-yl)-2-Methyl-2-(5-(Trifluoromethyl)Pyridin-2-yloxy)Propanamide (from ) Key Differences: Includes a trifluoromethylpyridyloxy group and a triazole ring. Significance: The trifluoromethyl group enhances metabolic resistance and binding affinity to cannabinoid receptors, demonstrating how electron-withdrawing substituents optimize potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.